methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate
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Overview
Description
Methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a benzoate ester linked to a pyrimidine ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(bromomethyl)benzoate with 6-amino-2-mercaptopyrimidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial activities.
Medicine: Explored for its potential use in anticancer therapies due to its structural similarity to known antimetabolites like methotrexate and pemetrexed.
Mechanism of Action
The mechanism of action of methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication and cell division. This mechanism is similar to that of other pyrimidine-based antimetabolites, which target enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antimetabolite used in cancer therapy.
Pemetrexed: Another antimetabolite with a similar pyrimidine structure, used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer.
Uniqueness
Methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-12(18)9-4-2-8(3-5-9)7-20-13-15-10(14)6-11(17)16-13/h2-6H,7H2,1H3,(H3,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNEJFZZLVIGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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